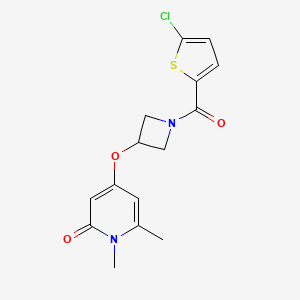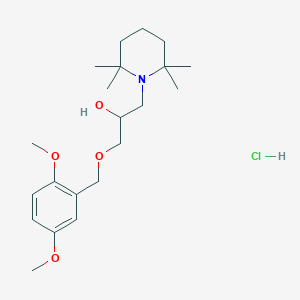![molecular formula C10H17NO2 B2380805 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2327232-33-5](/img/structure/B2380805.png)
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-3-methoxy-8-azabicyclo[321]octan-8-yl)ethanone is a bicyclic compound featuring a methoxy group and an azabicyclo structure
Preparation Methods
The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including:
Enantioselective construction: This method involves the stereoselective formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information.
Desymmetrization processes: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of bicyclic compounds on biological systems.
Industry: It can be used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone can be compared with other similar compounds, such as:
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- 1-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]ethanone
These compounds share the 8-azabicyclo[32
Properties
IUPAC Name |
1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-7(12)11-8-3-4-9(11)6-10(5-8)13-2/h8-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPAVVOHEBRDQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2380726.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)



![N-[(4-Chlorophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2380738.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2380739.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)
![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

